REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+](C1C=CC=CC=1)([O-])=O.[C:17]1(=O)[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:20][CH2:19][CH2:18]1>CC1C=CC(C(C)C)=CC=1>[C:2]1([NH:1][C:25]2[C:26]3[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH:22]=[CH:23][CH:24]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
7.45 g
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
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CC=1C=CC(=CC1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CC=1C=CC(=CC1)C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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185 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 200 ml, 3-necked round bottom flask equipped with a thermometer
|
Type
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ADDITION
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Details
|
Also introduced
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
CUSTOM
|
Details
|
while removing the evolving water
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered out
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |